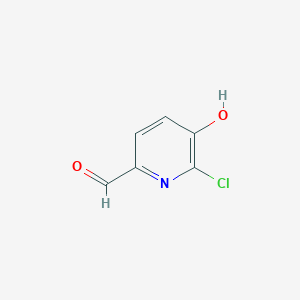

6-Chloro-5-hydroxypyridine-2-carbaldehyde

Description

Historical Context and Development

The development of 6-chloro-5-hydroxypyridine-2-carbaldehyde emerges from the broader historical evolution of pyridine chemistry that began in the mid-19th century with the isolation of pyridine from coal tar. The systematic exploration of substituted pyridines gained momentum throughout the 20th century as researchers recognized the importance of heterocyclic compounds in pharmaceutical and materials science applications. The specific compound this compound represents a relatively recent addition to the pyridine aldehyde family, with its Chemical Abstracts Service registry number 1211538-40-7 indicating formal documentation in chemical databases within the contemporary research period.

The synthetic development of this compound follows established methodologies for pyridine functionalization, building upon classical approaches such as halogenation reactions, hydroxylation procedures, and aldehyde introduction techniques. Historical precedents in pyridine-2-carbaldehyde chemistry provided the foundational knowledge necessary for developing efficient synthetic routes to more complex substituted derivatives. The compound's emergence in chemical literature reflects ongoing research interests in developing functionally diverse pyridine scaffolds for applications ranging from coordination chemistry to pharmaceutical intermediate synthesis.

The classification of this compound within chemical taxonomy systems demonstrates the evolution of systematic approaches to heterocyclic compound organization. Modern chemical databases categorize this compound as a member of the pyridine aldehyde class, specifically within the subset of trisubstituted pyridines bearing halogen, hydroxyl, and carbonyl functionalities. This classification reflects both structural characteristics and potential reactivity patterns that distinguish it from simpler pyridine derivatives.

Position in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as a member of the six-membered nitrogen-containing aromatic heterocycles. The pyridine ring system itself represents one of the most fundamental and widely studied heterocyclic frameworks, with aromatic character derived from the delocalized six-electron system that includes the nitrogen lone pair. The compound's classification within this family is further refined by its specific substitution pattern, which creates unique electronic and steric environments that influence both chemical reactivity and physical properties.

The positioning of functional groups around the pyridine ring in this compound follows systematic nomenclature conventions that reflect the relationship between the nitrogen atom and substituent locations. The 2-position aldehyde group establishes the compound as a picolinaldehyde derivative, while the 5-hydroxyl and 6-chloro substituents create a specific electronic environment that modulates the reactivity of all functional groups present. This arrangement places the compound within a specialized subset of pyridine derivatives that exhibit enhanced coordination capabilities due to the presence of multiple potential binding sites.

The heterocyclic classification of this compound extends beyond simple structural categorization to encompass functional considerations related to its potential applications. The presence of multiple heteroatoms and functional groups positions this compound as a polyfunctional building block capable of participating in diverse chemical transformations. This multifunctional character aligns with contemporary trends in heterocyclic chemistry that emphasize the development of versatile synthetic intermediates capable of accessing complex molecular architectures through controlled reactivity patterns.

Nomenclature Systems and Chemical Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives. The base name "pyridine" indicates the six-membered aromatic ring containing one nitrogen atom, while the numerical prefixes specify the positions of substituents relative to the nitrogen atom. The "2-carbaldehyde" designation indicates the presence of a formyl group (-CHO) at the position adjacent to the nitrogen, while "5-hydroxy" and "6-chloro" specify the locations of the hydroxyl and chlorine substituents respectively.

Alternative nomenclature systems provide additional naming conventions that reflect different approaches to systematic chemical nomenclature. The compound may be referred to as "6-chloro-5-hydroxy-2-pyridinecarbaldehyde" in certain contexts, emphasizing the pyridine core structure with aldehyde functionality. Simplified names such as "6-chloro-5-hydroxypicolinaldehyde" utilize the "picolin" designation to indicate the 2-substituted pyridine framework, providing a more concise nomenclature option for routine laboratory use.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1211538-40-7 |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| Simplified Molecular Input Line Entry System | C1=CC(=C(N=C1C=O)Cl)O |

| International Chemical Identifier | InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H |

| International Chemical Identifier Key | KNVHDPIGEREOOU-UHFFFAOYSA-N |

| MDL Number | MFCD18257194 |

The molecular descriptor systems employed for this compound provide standardized representations that facilitate database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System notation "C1=CC(=C(N=C1C=O)Cl)O" encodes the complete structural information in a linear text format, while the International Chemical Identifier provides a standardized representation that ensures consistent identification across different chemical databases and software systems.

Structural Significance in Pyridine Chemistry

The structural arrangement of this compound demonstrates several key principles that govern pyridine chemistry and heterocyclic reactivity patterns. The electron-deficient nature of the pyridine ring, resulting from the electronegative nitrogen atom, creates a framework that is significantly different from benzene in terms of reactivity and electronic distribution. The additional presence of electron-withdrawing chlorine and electron-donating hydroxyl groups further modulates this electronic environment, creating regions of enhanced electrophilicity and nucleophilicity that influence chemical behavior.

The aldehyde functionality at the 2-position holds particular significance within pyridine chemistry, as this positioning enables potential chelation interactions with metal centers through coordination involving both the pyridine nitrogen and the carbonyl oxygen. This bidentate coordination capability positions this compound as a potentially valuable ligand in coordination chemistry applications. The proximity of the aldehyde group to the pyridine nitrogen also influences the electronic properties of both functional groups through resonance and inductive effects.

The hydroxyl group at the 5-position contributes additional complexity to the structural analysis, as this substituent can participate in hydrogen bonding interactions and may undergo various chemical transformations including oxidation, alkylation, and acylation reactions. The positioning of this hydroxyl group creates the possibility for intramolecular hydrogen bonding with the aldehyde functionality, potentially influencing the preferred conformational arrangements of the molecule and affecting its physical properties such as solubility and melting point.

Table 2: Structural Parameters and Electronic Characteristics

| Structural Feature | Significance |

|---|---|

| Pyridine Ring System | Six-membered aromatic heterocycle with electron-deficient character |

| 2-Carbaldehyde Group | Electron-withdrawing substituent enabling bidentate coordination |

| 5-Hydroxyl Group | Electron-donating substituent providing hydrogen bonding capability |

| 6-Chloro Substituent | Electron-withdrawing halogen influencing ring reactivity |

| Molecular Geometry | Planar aromatic system with potential for π-π stacking interactions |

The chlorine substituent at the 6-position represents the third major structural element that defines the chemical character of this compound. The electron-withdrawing nature of chlorine affects the electron density distribution throughout the pyridine ring, potentially activating certain positions toward nucleophilic attack while deactivating others. The positioning of chlorine adjacent to the pyridine nitrogen creates a unique electronic environment that influences both the basicity of the nitrogen atom and the reactivity of other substituents around the ring.

Properties

IUPAC Name |

6-chloro-5-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHDPIGEREOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde typically involves the chlorination of 5-hydroxypyridine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Hydroxypyridine-2-carbaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxypyridine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 6-Chloro-5-hydroxypyridine-2-carboxylic acid.

Reduction: 6-Chloro-5-hydroxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-hydroxypyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact: The aldehyde group in the target compound enhances electrophilicity compared to carboxylic acids (e.g., 6-Chloro-5-Methylpyridine-2-carboxylic Acid) or cyano groups (e.g., 2-Chloro-5-cyanopyridine). This makes it more reactive in nucleophilic addition reactions.

- In contrast, methyl groups (e.g., in 6-Chloro-5-Methylpyridine-2-carboxylic Acid) are electron-donating, altering electronic properties.

Physical and Chemical Properties

- Boiling Point and Solubility: The hydroxyl group in 5-Hydroxypyridine-2-carbaldehyde (363.5°C predicted boiling point) suggests moderate polarity, whereas the absence of hydroxyl in analogs like 2-Chloro-5-cyanopyridine may reduce solubility in polar solvents.

- Acidity: The hydroxyl group in the target compound (pKa ~8–10, estimated) is less acidic than carboxylic acids (pKa ~2–4) but more acidic than amino groups (pKa ~10–12).

Reactivity and Stability

- The aldehyde group in this compound is prone to oxidation (e.g., forming carboxylic acids) or nucleophilic attack, unlike cyano or amino groups in analogs.

- The chloro substituent at C6 may participate in substitution reactions under specific conditions, a feature shared with 2-Chloro-5-cyanopyridine.

Biological Activity

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a heterocyclic aromatic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro substituent, a hydroxyl group, and an aldehyde group. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C6H4ClNO2

- IUPAC Name : this compound

- Structure : The compound features a pyridine ring substituted at the 6-position with chlorine, at the 5-position with a hydroxyl group, and at the 2-position with an aldehyde group.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in its potential anticancer and antimicrobial activities.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms similar to other pyridine derivatives that disrupt cellular processes in bacteria and fungi.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine have shown efficacy in inhibiting cell proliferation in various cancer cell lines. The following table summarizes findings related to its anticancer effects:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

- Study on Anticancer Properties : A study conducted on breast cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell growth and induce apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that this compound could effectively inhibit specific enzymes involved in metabolic processes, which is critical for its potential use in drug design.

Q & A

Q. What are the standard synthetic routes for 6-chloro-5-hydroxypyridine-2-carbaldehyde, and how can intermediates be characterized?

- Methodological Answer : Common synthetic routes involve functionalization of pyridine scaffolds. For example, 2-chloro-5-nitropyridine derivatives can undergo formylation or hydroxylation steps (e.g., via Vilsmeier-Haack conditions or nucleophilic substitution). Intermediates should be characterized using -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Evidence from analogous pyridinecarbaldehyde syntheses supports the use of these techniques .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks for aldehyde protons (~9-10 ppm in -NMR) and hydroxyl groups (broad singlet ~5-6 ppm).

- IR : Confirm carbonyl (C=O stretch ~1700 cm) and hydroxyl (O-H stretch ~3200 cm) functional groups.

- Mass Spectrometry : HRMS to verify molecular ion peaks (expected m/z: 171.56 for ) .

Q. How should researchers handle safety concerns related to this compound?

- Methodological Answer : Follow hazard codes for pyridine derivatives, including:

- WGK 3 (highly water-polluting) and STOT SE 3 (respiratory system target organ effects).

- Use fume hoods, nitrile gloves, and eye protection. Reference safety data sheets (SDS) for disposal protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for calculating:

- HOMO-LUMO gaps to assess reactivity.

- Partial charges to identify nucleophilic/electrophilic sites.

- Solvent effects via polarizable continuum models (PCM).

Validate results against experimental UV-Vis spectra or X-ray crystallography data .

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under inert atmospheres to exclude oxidation/hydrolysis.

- Advanced NMR : Use --HMBC to resolve overlapping signals in pyridine rings.

- Crystallography : Refine X-ray structures using SHELXL to confirm bond lengths/angles .

Q. How to design docking studies for evaluating biological activity of derivatives?

- Methodological Answer :

- Ligand Preparation : Optimize 3D structures of derivatives using Gaussian09 at the B3LYP/6-31G* level.

- Target Selection : Use enzymes like β-glucuronidase (PDB ID: 1BHG) based on prior pyridine derivative studies.

- Scoring : Compare docking scores (AutoDock Vina) with experimental IC values from antiglycation assays .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder : Use SHELXL’s PART instruction to model disordered aldehyde/hydroxyl groups.

- Twinning : Apply TWIN laws in SHELX for data integration.

Validate with R < 5% and residual density < 0.3 eÅ .

Methodological Tables

Table 1 : Recommended DFT Functionals for Electronic Property Analysis

| Functional | Application | Accuracy (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP | HOMO-LUMO gaps, partial charges | ±2.4 | |

| M06-2X | Solvent effects, transition states | ±3.1 |

Table 2 : Key Spectroscopic Signatures

| Functional Group | -NMR (ppm) | IR (cm) |

|---|---|---|

| Aldehyde (CHO) | 9.8–10.2 | 1680–1720 |

| Hydroxyl (OH) | 5.0–6.0 (broad) | 3100–3300 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.